molecular formula C15H29BClNO2 B14074397 (R)-BoroLeu-(+)-Pinanediol-hydrochloride

(R)-BoroLeu-(+)-Pinanediol-hydrochloride

Cat. No.: B14074397
M. Wt: 301.7 g/mol
InChI Key: XIWVZUJBIPFACB-DONSXDIISA-N
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Description

®-BoroLeu-(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural properties, which make it a valuable tool in various chemical reactions and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-BoroLeu-(+)-Pinanediol-hydrochloride typically involves the reaction of ®-BoroLeu with (+)-Pinanediol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired stereochemistry and yield of the product.

Industrial Production Methods

Industrial production of ®-BoroLeu-(+)-Pinanediol-hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and consistent quality of the compound, which is essential for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

®-BoroLeu-(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: It can be reduced to yield different boron-containing compounds.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of ®-BoroLeu-(+)-Pinanediol-hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products

The major products formed from the reactions of ®-BoroLeu-(+)-Pinanediol-hydrochloride include various boronic acid derivatives, reduced boron compounds, and substituted products with different functional groups.

Scientific Research Applications

®-BoroLeu-(+)-Pinanediol-hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is used in the study of enzyme inhibition and as a tool for probing biological pathways.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-BoroLeu-(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group in the compound can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-BoroLeu-(+)-Pinanediol-hydrochloride include other boronic acid derivatives, such as:

  • (S)-BoroLeu-(+)-Pinanediol-hydrochloride
  • ®-BoroVal-(+)-Pinanediol-hydrochloride
  • ®-BoroPhe-(+)-Pinanediol-hydrochloride

Uniqueness

What sets ®-BoroLeu-(+)-Pinanediol-hydrochloride apart from other similar compounds is its specific chiral configuration and the presence of the pinanediol moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C15H29BClNO2

Molecular Weight

301.7 g/mol

IUPAC Name

3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride

InChI

InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10?,11?,12?,13?,15-;/m0./s1

InChI Key

XIWVZUJBIPFACB-DONSXDIISA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)N.Cl

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl

Origin of Product

United States

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